Ertugliflozin

Catalog No.
S002102
CAS No.
1210344-57-2
M.F
C22H25ClO7
M. Wt
436.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertugliflozin

CAS Number

1210344-57-2

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Synonyms

PF-04971729; PF04971729; 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl

Description

The exact mass of the compound Ertugliflozin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glycemic Control:

  • Reduces Blood Sugar Levels: Ertugliflozin works by preventing the reabsorption of glucose by the kidneys, leading to its excretion in the urine and lowering blood sugar levels. Studies have shown significant reductions in HbA1c, a marker of long-term blood sugar control [, ].

Potential Benefits Beyond Glycemic Control:

  • Weight Management: Ertugliflozin may promote mild weight loss by facilitating calorie excretion through increased urinary glucose loss [].
  • Blood Pressure Reduction: Some studies suggest that Ertugliflozin may cause a modest decrease in blood pressure, potentially due to its effects on sodium excretion [].
  • Cardiovascular Protection: Research indicates that Ertugliflozin may reduce the risk of hospitalization for heart failure and cardiovascular events in patients with type 2 diabetes and established cardiovascular disease [].

Additional Areas of Investigation:

  • Renal Protection: Studies are ongoing to determine the long-term effects of Ertugliflozin on kidney function in diabetic patients with established nephropathy [].

Ertugliflozin is a sodium/glucose cotransporter 2 inhibitor, classified within the gliflozin drug family. It is primarily utilized for managing type 2 diabetes mellitus by enhancing glucose excretion through the urine, thereby lowering blood glucose levels. The compound is chemically identified as (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol and exists as a cocrystal with l-pyroglutamic acid in a 1:1 ratio, with the molecular formula C27H32ClNO10 and a molar mass of 566.00 g/mol . Ertugliflozin is marketed under the trade name Steglatro and has been approved for use in the United States since December 2017 and in the European Union since March 2018 .

Ertugliflozin acts by inhibiting the SGLT2 protein located in the kidneys. SGLT2 is responsible for reabsorbing glucose from the urine back into the bloodstream []. By blocking this reabsorption, Ertugliflozin increases the amount of glucose excreted in the urine, leading to lower blood sugar levels [].

Clinical trials have shown Ertugliflozin to be generally well-tolerated, with the most common side effects being genital yeast infections and urinary tract infections []. More serious side effects, such as diabetic ketoacidosis and Fournier's gangrene, can occur but are rare [].

Ertugliflozin undergoes several chemical transformations during its degradation process. Notably, it exhibits stability under thermal, photolytic, neutral, and alkaline hydrolysis conditions but degrades significantly under acidic and oxidative conditions. Five distinct degradation products have been identified through advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy . The degradation mechanisms involve rearrangements that lead to the formation of novel compounds not previously documented in literature.

The primary biological activity of ertugliflozin is its inhibition of the sodium/glucose cotransporter 2, which is crucial for glucose reabsorption in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and reduces blood glucose levels in patients with type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering glycated hemoglobin (A1C) levels when used alone or in combination with other antidiabetic medications like metformin and sitagliptin . Additionally, it has shown potential cardiovascular benefits and weight loss effects due to its diuretic properties .

The synthesis of ertugliflozin involves complex organic reactions that construct its unique bicyclic structure. The process typically includes several steps such as forming the dioxa-bicyclo[3.2.1]octane ring system and introducing functional groups like chloro and ethoxy moieties. Specific synthetic pathways may vary depending on the desired purity and yield of the final product but generally follow established organic synthesis protocols involving multiple reaction conditions including condensation and cyclization reactions .

Ertugliflozin belongs to a class of drugs known as sodium/glucose cotransporter 2 inhibitors. Other notable compounds in this category include:

  • Canagliflozin: The first SGLT2 inhibitor approved; known for its efficacy in reducing A1C levels but associated with a higher risk of certain side effects.
  • Dapagliflozin: Another widely used SGLT2 inhibitor; effective in heart failure management alongside diabetes treatment.
  • Empagliflozin: Recognized for cardiovascular benefits beyond glycemic control; has shown significant reductions in cardiovascular events.

Comparison Table

CompoundUnique FeaturesEfficacy in Diabetes ManagementCardiovascular Benefits
ErtugliflozinNewest SGLT2 inhibitor; unique bicyclic structureHigh efficacyModerate
CanagliflozinFirst approved SGLT2 inhibitorHigh efficacyModerate
DapagliflozinEffective for heart failureHigh efficacySignificant
EmpagliflozinStrong cardiovascular outcomesHigh efficacyVery significant

Ertugliflozin's unique bicyclic structure differentiates it from other SGLT2 inhibitors while maintaining similar pharmacological effects . Its specific metabolic pathways also highlight its distinct profile among similar compounds within this therapeutic class.

Purity

> 98%

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

436.1288808 g/mol

Monoisotopic Mass

436.1288808 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

6C282481IP

Drug Indication

Ertugliflozin is indicated as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus (T2DM). It is also available in combination with either [metformin] or [sitagliptin]. Ertugliflozin is not recommended for use to improve glycemic control in patients with type 1 diabetes mellitus.
Steglatro is indicated in adults aged 18 years and older with type 2 diabetes mellitus as an adjunct to diet and exercise to improve glycaemic control: as monotherapy in patients for whom the use of metformin is considered inappropriate due to intolerance or contraindications. in addition to other medicinal products for the treatment of diabetes.
Treatment of type II diabetes mellitus

Mechanism of Action

Kidneys play an integral role in glucose homeostasis. After being filtered into urine within the nephron, most of the plasma glucose is reabsorbed through two types of sodium-dependent glucose cotransporters (SGLTs), SGLT1 and SGLT2, expressed in proximal renal tubules. More specifically, SGLT2 is responsible for 80–90% of renal glucose reabsorption while SGLT1 is responsible for the remaining 10-20%. Under physiological conditions, less than one percent of glucose is excreted in urine. In the case of hyperglycemia, SGLTs become saturated and the renal threshold for urinary glucose excretion is increased. Kidneys respond to an elevated threshold for glycosuria by elevating glucose reabsorption and increasing maximum glucose reabsorptive capacity. Ertugliflozin is an inhibitor of SGLT2 that reduces renal reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion.

Absorption Distribution and Excretion

After administering single doses of 5 mg and 15 mg ertugliflozin under fasted conditions, the median Tmax was one hour. Plasma Cmax and AUC of ertugliflozin increase dose-proportionally. Following administration of a 15 mg dose, the Cmax was 268 ng/mL and the AUC was 1193 ng h/mL. The absolute oral bioavailability of ertugliflozin following administration of a 15 mg dose was approximately 100%, though it is reported to range from 70% to 90%. Administration of ertugliflozin with a high-fat and high-calorie meal decreases ertugliflozin Cmax by 29%. It prolongs Tmax by one hour but does not alter AUC compared to the fasted state. The observed effect of food on ertugliflozin pharmacokinetics is not considered clinically relevant, and ertugliflozin may be administered with or without food.
Following administration of an oral [14C]-ertugliflozin solution to healthy subjects, approximately 40.9% and 50.2% of the drug-related radioactivity was eliminated in feces and urine, respectively. Only 1.5% of the administered dose was excreted as unchanged ertugliflozin in urine and 33.8% as unchanged ertugliflozin in feces, which is likely due to biliary excretion of glucuronide metabolites and subsequent hydrolysis to form the parent compound.
The volume of distribution following oral administration was 215.3 L. The mean steady-state volume of distribution of ertugliflozin following an intravenous dose is 85.5 L.
The apparent total plasma clearance rate after a single dose administration of 15 mg ertugliflozin is 178.7 mL/min. The mean systemic plasma clearance following an intravenous 100 µg dose was 11.2 L/hr.

Metabolism Metabolites

Ertugliflozin mainly undergoes O-glucuronidation mediated by UGT1A9 and UGT2B7 to form two pharmacologically inactive glucuronides. About 12% of the drug undergoes CYP-mediated oxidative metabolism. Several metabolites have been found in plasma, feces, and urine. In plasma, the unchanged form of ertugliflozin was found to be the major component of the administered dose.

Wikipedia

Ertugliflozin
R-16661

FDA Medication Guides

Steglatro
Ertugliflozin
TABLET;ORAL
MERCK SHARP DOHME
09/12/2023

Biological Half Life

The terminal elimination half-life of ertugliflozin ranges from 11 to 17 hours. The mean elimination half-life in T2DM patients with normal renal function was estimated to be 16.6 hours based on the population pharmacokinetic analysis.

Use Classification

Human drugs -> Drugs used in diabetes, Sodium-glucose co-transporter 2 (SGLT2) inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Drug Metab Dispos. 2013 Feb;41(2):445-56. doi: 10.1124/dmd.112.049551. Epub 2012
Nov 20.

Pharmacokinetics, metabolism, and excretion of the antidiabetic agent
ertugliflozin (PF-04971729) in healthy male subjects.

Miao Z(1), Nucci G, Amin N, Sharma R, Mascitti V, Tugnait M, Vaz AD, Callegari E,
Kalgutkar AS.

Author information:
(1)Pharmacokinetics, Dynamics and Metabolism, New Chemical Entities, Groton, CT,
USA.

The disposition of ertugliflozin (PF-04971729), an orally active selective
inhibitor of the sodium-dependent glucose cotransporter 2, was studied after a
single 25-mg oral dose of [(14)C]-ertugliflozin to healthy human subjects. Mass
balance was achieved with approximately 91% of the administered dose recovered in
urine and feces. The total administered radioactivity excreted in feces and urine
was 40.9% and 50.2%, respectively. The absorption of ertugliflozin in humans was
rapid with a T(max) at ~1.0 hour. Of the total radioactivity excreted in feces
and urine, unchanged ertugliflozin collectively accounted for ~35.3% of the dose,
suggestive of moderate metabolic elimination in humans. The principal
biotransformation pathway involved glucuronidation of the glycoside hydroxyl
groups to yield three regioisomeric metabolites, M4a, M4b, and M4c (~39.3% of the
dose in urine), of which M4c was the major regioisomer (~31.7% of the dose). The
structure of M4a and M4c were confirmed to be ertugliflozin -4-O-β- and
-3-O-β-glucuronide, respectively, via comparison of the HPLC retention time and
mass spectra with authentic standards. A minor metabolic fate involved oxidation
by cytochrome P450 to yield monohydroxylated metabolites M1 and M3 and des-ethyl
ertugliflozin (M2), which accounted for ~5.2% of the dose in excreta. In plasma,
unchanged ertugliflozin and the corresponding 4-O-β- (M4a) and 3-O-β- (M4c)
glucuronides were the principal components, which accounted for 49.9, 12.2, and
24.1% of the circulating radioactivity. Overall, these data suggest that
ertugliflozin is well absorbed in humans, and eliminated largely via
glucuronidation.



2. Drug Metab Dispos. 2011 Sep;39(9):1609-19. doi: 10.1124/dmd.111.040675. Epub 2011
Jun 20.

Preclinical species and human disposition of PF-04971729, a selective inhibitor
of the sodium-dependent glucose cotransporter 2 and clinical candidate for the
treatment of type 2 diabetes mellitus.

Kalgutkar AS(1), Tugnait M, Zhu T, Kimoto E, Miao Z, Mascitti V, Yang X, Tan B,
Walsky RL, Chupka J, Feng B, Robinson RP.

Author information:
(1)Pharmacokinetics, Dynamics, and Metabolism Department, Pfizer Global Research
and Development, Groton, CT 06340, USA. amit.kalgutkar@pfizer.com

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxab
icyclo[3.2.1]octane-2,3,4-triol (PF-04971729), a potent and selective inhibitor
of the sodium-dependent glucose cotransporter 2, is currently in phase 2 trials
for the treatment of diabetes mellitus. This article describes the preclinical
species and in vitro human disposition characteristics of PF-04971729 that were
used in experiments performed to support the first-in-human study. Plasma
clearance was low in rats (4.04 ml · min(-1) · kg(-1)) and dogs (1.64 ml ·
min(-1) · kg(-1)), resulting in half-lives of 4.10 and 7.63 h, respectively.
Moderate to good bioavailability in rats (69%) and dogs (94%) was observed after
oral dosing. The in vitro biotransformation profile of PF-04971729 in liver
microsomes and cryopreserved hepatocytes from rat, dog, and human was
qualitatively similar; prominent metabolic pathways included monohydroxylation,
O-deethylation, and glucuronidation. No human-specific metabolites of PF-04971729
were detected in in vitro studies. Reaction phenotyping studies using recombinant
enzymes indicated a role of CYP3A4/3A5, CYP2D6, and UGT1A9/2B7 in the metabolism
of PF-04971729. No competitive or time-dependent inhibition of the major human
cytochrome P450 enzymes was discerned with PF-04971729. Inhibitory effects
against the organic cation transporter 2-mediated uptake of [(14)C]metformin by
PF-04971729 also were very weak (IC(50) = ~900 μM). Single-species allometric
scaling of rat pharmacokinetics of PF-04971729 was used to predict human
clearance, distribution volume, and oral bioavailability. Human pharmacokinetic
predictions were consistent with the potential for a low daily dose.
First-in-human studies after oral administration indicated that the human
pharmacokinetics/dose predictions for PF-04971729 were in the range that is
likely to yield a favorable pharmacodynamic response.

Explore Compound Types